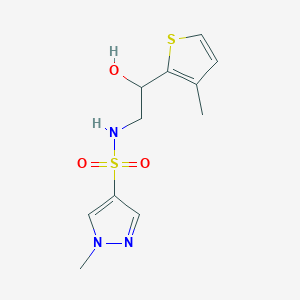

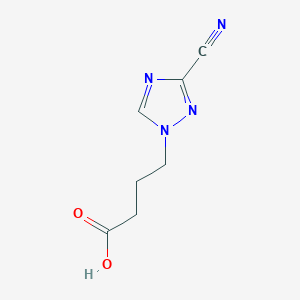

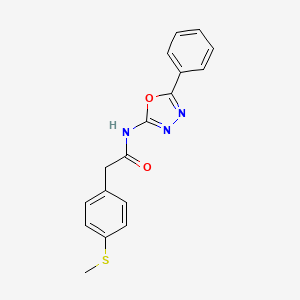

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

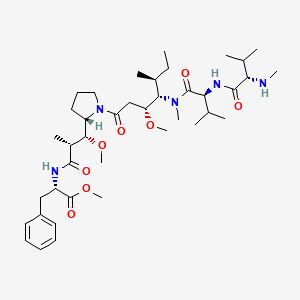

“4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound. Its empirical formula is C6H10ClN3O2 and its molecular weight is 191.62 . It is a derivative of 1,2,4-triazole .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds is a significant part of the research in the field of medicinal chemistry .Molecular Structure Analysis

The molecular structure of “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids has been established by NMR and MS analysis . These techniques are commonly used in the field of chemistry for the determination of the molecular structure of compounds .Chemical Reactions Analysis

The chemical reactions involving “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids have been studied extensively. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : Various methods of synthesizing 1,2,4-triazole derivatives have been explored, highlighting the chemical versatility of these compounds. For instance, (Yan Shuang-hu, 2014) describes the synthesis of a 1H-1,2,4-triazol derivative through condensation, chlorination, and esterification, with its structure confirmed using IR, NMR, and X-ray diffraction.

Structural Characterization : Extensive structural studies have been conducted to better understand these compounds. (O. Şahin et al., 2014) details the characterization of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and a related compound using X-ray diffraction and NMR techniques.

Antioxidant Properties

- Antioxidant Activity : The antioxidant potential of 1,2,4-triazole derivatives is a key area of investigation. For instance, (Dmitro V. Dovbnya et al., 2022) studied the antioxidant activity of new compounds synthesized from 1,2,4-triazoles, confirming their structure and evaluating their efficacy in vitro.

Applications in Heterocyclic Chemistry

- Heterocyclic Synthesis : The role of cyano acid hydrazide in heterocyclic chemistry has been explored, showing its utility in synthesizing new 1,2,4-Triazolo[1,5-a]pyridines and isoquinolines (A. Hussein, 1998).

Biological and Chemical Interactions

- Binding Interactions : Some 1,2,4-triazole derivatives have shown strong binding interactions with biological molecules. (Z. Ming et al., 2009) discusses the synthesis of 3-(1H-1,2,4-triazol-1-yl)butyl benzoates and their interactions with cytochrome P450-dependent sterol 14alpha-demethylase.

Luminescent Properties

- Luminescent Properties : The study of luminescent properties based on 1,2,4-triazole derivatives has been a significant area of research. (Yumeng Xi et al., 2021) synthesized compounds based on 4-amino-4H-1,2,4-triazole and studied their luminescent properties and crystal structures.

Future Directions

The future directions of research on “4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid” and its hybrids could involve further exploration of their anticancer properties. The results of previous studies indicate that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name |

4-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-4-6-9-5-11(10-6)3-1-2-7(12)13/h5H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCXUBKXAFELGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)

![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)